Cas no 5467-09-4 (4-(phenylcarbamoyl)aminobenzoic acid)

4-(phenylcarbamoyl)aminobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-[[(phenylamino)carbonyl]amino]-
- 4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID
- 4-(3-phenylureido)benzoic acid
- 4-(N'-Phenyl-ureido)-benzoesaeure
- 4-(N'-phenyl-ureido)-benzoic acid
- AC1L5LCJ
- AC1Q5MI5
- AC1Q73DD
- AC1Q73DE
- Carbanilid-carbonsaeure-(4)
- CTK5A2191
- diphenylurea-4-carboxylic acid
- N-Phenyl-N'-(4-carboxy-phenyl)-harnstoff
- NSC27151
- SureCN1019968
- 4-(phenylcarbamoyl)aminobenzoic acid
- Z85923395
- SCHEMBL1019968
- 4-[(phenylcarbamoyl)amino]benzoic acid
- CS-0232246
- AKOS000117196
- 4-(phenylcarbamoylamino)benzoic acid
- NSC-27151
- WWHQSKZQAUJERQ-UHFFFAOYSA-N
- N-4-carb oxyphenyl-N'-phenyl urea
- SR-01000065954-1
- EN300-12666
- SR-01000065954
- 4-(3-phenylureido)benzoicacid
- 5467-09-4
- DTXSID20282664
-
- Inchi: InChI=1S/C14H12N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h1-9H,(H,17,18)(H2,15,16,19)
- InChI Key: WWHQSKZQAUJERQ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O
Computed Properties
- Exact Mass: 256.08486
- Monoisotopic Mass: 256.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- Density: 1.405
- Boiling Point: 361.4°Cat760mmHg
- Flash Point: 172.3°C
- Refractive Index: 1.719
- PSA: 78.43
4-(phenylcarbamoyl)aminobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302916-2.5g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 98% | 2.5g |
¥6592.00 | 2024-05-09 | |
Enamine | EN300-12666-10.0g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302916-1g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 98% | 1g |
¥4201.00 | 2024-05-09 | |
Enamine | EN300-12666-0.05g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
Enamine | EN300-12666-0.1g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-12666-2500mg |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 2500mg |
$726.0 | 2023-10-02 | |
Enamine | EN300-12666-50mg |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 50mg |
$66.0 | 2023-10-02 | |
Enamine | EN300-12666-250mg |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 250mg |
$142.0 | 2023-10-02 | |
1PlusChem | 1P00DOEN-2.5g |
4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID |
5467-09-4 | 95% | 2.5g |
$953.00 | 2025-02-26 | |
1PlusChem | 1P00DOEN-5g |
4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID |
5467-09-4 | 95% | 5g |
$1385.00 | 2025-02-26 |
4-(phenylcarbamoyl)aminobenzoic acid Related Literature
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
Additional information on 4-(phenylcarbamoyl)aminobenzoic acid
4-(Phenylcarbamoyl)Aminobenzoic Acid: A Comprehensive Overview
4-(Phenylcarbamoyl)aminobenzoic acid, also known by its CAS number 5467-09-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and versatile functional groups, has been the subject of extensive research in recent years. The molecule consists of a benzoic acid moiety substituted with a phenylcarbamoyl group at the para position, making it a valuable building block for various applications.
The synthesis of 4-(phenylcarbamoyl)aminobenzoic acid typically involves multi-step reactions, often starting from readily available aromatic compounds. Researchers have explored various methodologies to optimize the synthesis process, including the use of coupling agents and catalytic systems to enhance reaction efficiency. Recent studies have focused on green chemistry approaches, such as using biocatalysts or solvent-free conditions, to minimize environmental impact while maintaining high yields.
In terms of applications, 4-(phenylcarbamoyl)aminobenzoic acid has shown promise in drug design and development. Its structure allows for the incorporation of multiple functional groups, enabling the creation of bioactive molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Additionally, the compound has been utilized in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to act as a ligand.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of 4-(phenylcarbamoyl)aminobenzoic acid. Quantum mechanical calculations have revealed that the compound exhibits unique electronic transitions, which could be exploited in optoelectronic devices. Furthermore, experimental studies have demonstrated that this compound can serve as a precursor for generating nanoparticles with tailored surface properties, opening new avenues for nanotechnology applications.
The biological activity of 4-(phenylcarbamoyl)aminobenzoic acid has also been a focal point of research. Preclinical studies suggest that certain derivatives may possess cytotoxic effects against cancer cells while showing minimal toxicity to normal cells. These findings highlight the potential of this compound in the development of targeted therapies. Moreover, its ability to modulate enzyme activity has led to investigations into its role as a lead compound for enzyme inhibitors.
In conclusion, 4-(phenylcarbamoyl)aminobenzoic acid (CAS No: 5467-09-4) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its structural versatility and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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